molecular formula C22H21N3O4S B11472343 Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11472343
M. Wt: 423.5 g/mol
InChI Key: ADCMTBQXJGVCBE-UHFFFAOYSA-N
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Description

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and tetrahydropyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole and tetrahydropyrimidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound shares the benzoxazole core but differs in its ester and substituent groups.

    Other Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents and functional groups can be compared to highlight the unique properties of Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 6-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H21N3O4S/c1-12-8-9-14(13(2)10-12)19-18(20(26)28-3)16(23-21(27)25-19)11-30-22-24-15-6-4-5-7-17(15)29-22/h4-10,19H,11H2,1-3H3,(H2,23,25,27)

InChI Key

ADCMTBQXJGVCBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4O3)C(=O)OC)C

Origin of Product

United States

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